molecular formula C5H8Br2O B1265868 3,3-Bis(bromomethyl)oxetane CAS No. 2402-83-7

3,3-Bis(bromomethyl)oxetane

Cat. No. B1265868
Key on ui cas rn: 2402-83-7
M. Wt: 243.92 g/mol
InChI Key: QOPMHMFIIMJWET-UHFFFAOYSA-N
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Patent
US06927276B2

Procedure details

A 2 L round-bottom flask fitted with a mechanical stirrer, condenser and a thermometer was charged with 3,3-bis-(bromomethyl)oxetane (300 g, 1.2 mol), trifluoroethanol (284 g, 2.8 mol), tetrabutylammonium bromide (39.9 g, 0.12 mol) and water (265 mL). The mixture was heated to 85° C. and a 50% aqueous potassium hydroxide solution (672 g, 5.1 mol) was added via an additional funnel over a period of 3 h. The progress of the reaction was monitored by GLC and when greater than 99% of 3,3-bis-(bromomethyl)oxetane was consumed, the reaction mixture was cooled to room temperature and diluted with water (500 mL). The organic phase was separated and washed with 2% aqueous potassium hydroxide solution (500 mL) and water (500 mL). The crude product was then distilled under reduced pressure (bp=103° C./5 mm/Hg) to give 278 g (80% of greater than 99% pure (GLC) 3,3-bis(-2,2,2-trifluoroethoxymethyl)oxetane, a colorless oil. Spectral analysis revealed that the product prepared by this process was identical with B6-FOX monomer prepared by Procedure A.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
284 g
Type
reactant
Reaction Step One
Quantity
39.9 g
Type
catalyst
Reaction Step One
Name
Quantity
265 mL
Type
solvent
Reaction Step One
Quantity
672 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1([CH2:7]Br)[CH2:6][O:5][CH2:4]1.[CH2:9]([OH:14])[C:10]([F:13])([F:12])[F:11].[OH-:15].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[F:11][C:10]([F:13])([F:12])[CH2:9][O:14][CH2:2][C:3]1([CH2:7][O:15][CH2:9][C:10]([F:13])([F:12])[F:11])[CH2:6][O:5][CH2:4]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
BrCC1(COC1)CBr
Name
Quantity
284 g
Type
reactant
Smiles
C(C(F)(F)F)O
Name
Quantity
39.9 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
265 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
672 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1(COC1)CBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L round-bottom flask fitted with a mechanical stirrer, condenser
CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with water (500 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with 2% aqueous potassium hydroxide solution (500 mL) and water (500 mL)
DISTILLATION
Type
DISTILLATION
Details
The crude product was then distilled under reduced pressure (bp=103° C./5 mm/Hg)

Outcomes

Product
Name
Type
product
Smiles
FC(COCC1(COC1)COCC(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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